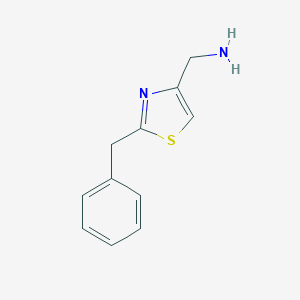

C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-benzyl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHILEUHATDBZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610156 | |

| Record name | 1-(2-Benzyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608515-43-1 | |

| Record name | 1-(2-Benzyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Structural Significance of C-(2-benzyl-thiazol-4-yl)-methylamine

An In-depth Technical Guide to the Predicted Spectral Data of C-(2-benzyl-thiazol-4-yl)-methylamine

This technical guide provides a detailed analysis of the expected spectral characteristics of this compound (CAS: 608515-43-1). Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the structural elucidation of this and similar heterocyclic compounds.

This compound, with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.3 g/mol , is a heterocyclic compound featuring a core thiazole ring.[1][2] The thiazole motif is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous approved pharmaceuticals.[3] The molecule's structure combines a benzyl group at the 2-position, imparting lipophilicity, and a primary aminomethyl group at the 4-position, which provides a key site for hydrogen bonding and further chemical modification.

Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive proof of identity, purity, and conformation. This guide will outline the standard methodologies for acquiring spectral data and provide an expert interpretation of the predicted spectra based on the compound's constituent functional groups.

Methodology for Spectroscopic Analysis

The acquisition of high-quality spectral data is paramount. The following protocols represent standard, validated procedures for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A sample of 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation & Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, typically operating at 100 MHz or 125 MHz, respectively. Proton-decoupled mode is used to simplify the spectrum to single lines for each unique carbon. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

Sample Preparation: As the compound is a liquid, the simplest method is to acquire the spectrum from a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation & Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer is used to scan the sample, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

-

Sample Introduction & Ionization: The liquid sample is typically introduced via direct injection or infusion into the ion source. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule, which can be readily protonated to form a molecular ion [M+H]⁺.

-

Analysis & Fragmentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass of the molecular ion. For structural analysis, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting product ions are then mass-analyzed.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical environment of each proton and carbon atom determines its unique resonance frequency or chemical shift (δ).

Diagram: Molecular Structure and Proton/Carbon Numbering

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals for each type of proton. The primary amine (H₁₅) and the benzylic methylene (H₆) protons are particularly diagnostic.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H₁₅ (-NH₂) | ~1.5 - 2.5 | Broad Singlet | 2H | Primary amine protons; signal is often broad due to quadrupole broadening and exchange. Can be exchanged with D₂O. |

| H₁₄ (-CH₂-NH₂) | ~3.90 | Singlet | 2H | Methylene protons adjacent to an amine and a thiazole ring. |

| H₅ (Thiazole-H) | ~7.10 | Singlet | 1H | Aromatic proton on the electron-rich thiazole ring.[4] |

| H₆ (Ar-CH₂-) | ~4.30 | Singlet | 2H | Benzylic protons adjacent to the electron-withdrawing thiazole ring. |

| H₉, H₁₀, H₁₁ (Ar-H) | ~7.20 - 7.40 | Multiplet | 3H | Meta and para protons of the monosubstituted benzene ring. |

| H₈, H₁₂ (Ar-H) | ~7.20 - 7.40 | Multiplet | 2H | Ortho protons of the monosubstituted benzene ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, accounting for the 11 carbon atoms in the molecule (with C₈/C₁₂ and C₉/C₁₁ being equivalent due to free rotation).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Label | Predicted δ (ppm) | Rationale |

|---|---|---|

| C₁₄ (-CH₂-NH₂) | ~40 | Aliphatic carbon attached to a primary amine. |

| C₆ (Ar-CH₂-) | ~42 | Benzylic carbon attached to the thiazole ring. |

| C₁₀ (para-Ar-C) | ~127.5 | Aromatic CH carbon. |

| C₉, C₁₁ (meta-Ar-C) | ~128.8 | Aromatic CH carbons (equivalent). |

| C₈, C₁₂ (ortho-Ar-C) | ~129.2 | Aromatic CH carbons (equivalent). |

| C₅ (Thiazole-CH) | ~115 | Thiazole ring carbon attached to hydrogen. |

| C₁₃ (ipso-Ar-C) | ~138 | Quaternary aromatic carbon attached to the benzylic CH₂. |

| C₄ (Thiazole-C) | ~152 | Quaternary thiazole carbon attached to the aminomethyl group. |

| C₂ (Thiazole-C) | ~170 | Quaternary thiazole carbon attached to the benzyl group; most downfield due to proximity to two heteroatoms (N and S). |

Predicted Infrared (IR) Spectrum

The IR spectrum provides clear evidence for the key functional groups within the molecule, particularly the primary amine.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands expected) |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |

| ~1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |

| ~1550 - 1475 | C=N Stretch | Thiazole Ring | Medium to Strong |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Strong, Broad |

| 770 - 730 & 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |

The presence of two distinct N-H stretching bands would be a hallmark of the primary amine.[3][5] The strong, broad N-H wag and the sharp N-H bend are also key confirmatory signals.

Predicted Mass Spectrum and Fragmentation

In ESI-MS, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 205.3. High-resolution mass spectrometry would confirm the elemental composition as [C₁₁H₁₃N₂S]⁺. The fragmentation pattern under CID conditions is dictated by the most labile bonds and the stability of the resulting fragment ions.

Diagram: Predicted Key Fragmentation Pathways

Sources

The Emergence of 2-Benzyl-Thiazol-4-yl-methylamine Derivatives in Therapeutic Research: A Technical Guide

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have rendered it a "privileged structure" in medicinal chemistry. From naturally occurring molecules like Vitamin B1 to synthetic drugs, the thiazole moiety is a recurring motif in compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on a specific, promising subclass: 2-benzyl-thiazol-4-yl-methylamine derivatives. The strategic placement of a flexible benzyl group at the 2-position and a methylamine linker at the 4-position creates a versatile scaffold for probing interactions with various biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological evaluation, and structure-activity relationships of these compelling derivatives.

Synthetic Strategies: Constructing the 2-Benzyl-Thiazol-4-yl-methylamine Core

The cornerstone of investigating the biological potential of this class of compounds lies in a robust and flexible synthetic strategy. The Hantzsch thiazole synthesis remains a primary and highly effective method for constructing the core thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Generalized Synthetic Pathway

The synthesis of the 2-benzyl-thiazol-4-yl-methylamine scaffold can be conceptualized as a multi-step process, amenable to the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Sources

Unraveling the Anticancer Potential of C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE: A Technical Guide to Elucidating its Mechanism of Action

Abstract

The thiazole moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1][2] C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE is a synthetic thiazole derivative that has emerged as a compound of interest in oncological research.[3][4] While its specific mechanism of action is still under active investigation, the broader class of 2-benzyl-thiazole derivatives has demonstrated significant potential in targeting cancer cells through diverse and potent mechanisms.[5][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the anticancer mechanism of action of this compound. Grounded in the established activities of related thiazole compounds, this document outlines hypothesized mechanisms and provides detailed, field-proven experimental protocols for their validation.

Introduction: The Promise of Thiazole Derivatives in Oncology

Thiazole-containing compounds are integral to modern cancer therapy, with prominent examples including the kinase inhibitors Dasatinib and Dabrafenib.[1][2] The versatility of the thiazole ring allows it to interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[1][7] These targets include protein kinases, the microtubule network, and key enzymes involved in DNA repair and replication.[8][9] The benzyl group, frequently incorporated into thiazole-based drug candidates, often enhances cytotoxic potency and modulates pharmacokinetic properties.[6]

This compound, with its characteristic 2-benzyl-thiazole core, is a promising candidate for anticancer drug discovery.[3][4] Its structural features suggest the potential for interaction with various oncogenic pathways. This guide will explore four primary hypothesized mechanisms of action based on the extensive literature on related thiazole derivatives:

-

Induction of Apoptosis: Many thiazole derivatives exert their anticancer effects by triggering programmed cell death.[5][10][11]

-

Cell Cycle Arrest: Inhibition of cell cycle progression is a common mechanism for cytotoxic compounds.[12][13]

-

Inhibition of Protein Kinases: The thiazole scaffold is a known pharmacophore for kinase inhibition.[1][8]

-

Disruption of Microtubule Dynamics: Several thiazole-containing molecules have been identified as potent inhibitors of tubulin polymerization.[1][14]

The following sections will delve into each of these potential mechanisms, providing the scientific rationale and detailed experimental workflows to rigorously test these hypotheses.

Hypothesized Mechanism I: Induction of Apoptosis

A primary hallmark of effective anticancer agents is the ability to induce apoptosis in malignant cells. Structurally related 2-amino-5-benzylthiazole derivatives have been shown to trigger apoptosis in human leukemia cells through the activation of caspases and modulation of the Bcl-2 family of proteins.[5][15] It is therefore highly probable that this compound shares this pro-apoptotic activity.

Scientific Rationale

Apoptosis is a tightly regulated process involving a cascade of enzymatic activations, primarily driven by caspases. The intrinsic (mitochondrial) pathway is a key route to apoptosis, governed by the balance of pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2) proteins. Disruption of the mitochondrial membrane potential (MMP) leads to the release of cytochrome c, activating the caspase cascade and culminating in the cleavage of substrates such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Experimental Workflow: Assessment of Apoptosis Induction

This workflow outlines the key experiments to determine if this compound induces apoptosis.

Caption: Experimental workflow for investigating apoptosis induction.

Detailed Experimental Protocols

2.3.1. Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

2.3.2. Annexin V/Propidium Iodide Staining

-

Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2.3.3. Western Blot Analysis

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against PARP, cleaved PARP, Bcl-2, and Bax, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothesized Mechanism II: Cell Cycle Arrest

Many cytotoxic agents, including thiazole derivatives, exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[12] Investigating the impact of this compound on cell cycle distribution is a critical step in understanding its mechanism of action.

Scientific Rationale

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer. Chemical compounds can induce cell cycle arrest at specific checkpoints (G1/S, G2/M), preventing the proliferation of cancer cells.

Experimental Workflow: Cell Cycle Analysis

This workflow details the process of determining if the compound induces cell cycle arrest.

Caption: Workflow for cell cycle analysis.

Detailed Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Hypothesized Mechanism III: Inhibition of Protein Kinases

The thiazole ring is a well-established scaffold for the design of protein kinase inhibitors.[1][8] Many clinically successful anticancer drugs targeting kinases, such as Dasatinib, feature a thiazole core.[2] Therefore, it is plausible that this compound exerts its anticancer activity by inhibiting one or more protein kinases involved in oncogenic signaling pathways.

Scientific Rationale

Protein kinases play a central role in regulating cell growth, proliferation, differentiation, and survival. In many cancers, kinases are aberrantly activated due to mutations or overexpression, leading to uncontrolled cell growth. Targeting these kinases with small molecule inhibitors is a clinically validated strategy for cancer treatment. Key oncogenic signaling pathways frequently driven by kinases include the EGFR/MAPK and PI3K/Akt/mTOR pathways.[16]

Experimental Workflow: Kinase Inhibition Profiling

This workflow outlines a strategy to identify potential kinase targets.

Caption: Workflow for kinase inhibition profiling.

Detailed Experimental Protocols

4.3.1. In Vitro Kinase Assay (Example: EGFR)

-

Assay Setup: In a 96-well plate, add recombinant human EGFR kinase, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Compound Addition: Add varying concentrations of this compound.

-

Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, HTRF).

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

4.3.2. Western Blot for Phosphorylated Proteins

-

Cell Treatment and Lysis: Treat cancer cells (e.g., A549, which has high EGFR expression) with the compound for a short duration (e.g., 1-2 hours). Lyse the cells.

-

Immunoblotting: Perform Western blotting as described in section 2.3.3, using primary antibodies specific for the phosphorylated forms of the kinase of interest and its downstream targets (e.g., phospho-EGFR, phospho-Akt, phospho-ERK).

Hypothesized Mechanism IV: Disruption of Microtubule Dynamics

The thiazole scaffold is present in several natural and synthetic compounds that act as microtubule-targeting agents.[1][14] These agents interfere with the dynamics of microtubule polymerization and depolymerization, leading to mitotic arrest and apoptosis.

Scientific Rationale

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is critical for the formation of the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics can be broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids). Both classes of agents are effective anticancer drugs.

Experimental Workflow: Microtubule Disruption Analysis

Caption: Workflow for microtubule disruption analysis.

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Assay Setup: In a 96-well plate, add purified tubulin protein to a polymerization buffer.

-

Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor).

-

Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance or fluorescence over time using a plate reader. An increase indicates polymerization.

-

Data Analysis: Compare the polymerization curve of the treated sample to the controls to determine if the compound inhibits or promotes tubulin polymerization.

Data Presentation and Interpretation

Table 1: Summary of In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| MCF-7 | |||

| A549 | |||

| HCT116 |

Table 2: Summary of Mechanistic Investigations

| Assay | Endpoint | Result | Interpretation |

| Annexin V/PI | % Apoptotic Cells | Pro-apoptotic / Non-apoptotic | |

| Cell Cycle Analysis | % Cells in G2/M | Induces G2/M arrest / No effect | |

| Kinase Assay (e.g., EGFR) | IC50 (µM) | Potent inhibitor / Inactive | |

| Tubulin Polymerization | Inhibition/Promotion | Microtubule destabilizer/stabilizer |

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for the elucidation of the anticancer mechanism of action of this compound. By systematically evaluating its effects on apoptosis, cell cycle progression, protein kinase activity, and microtubule dynamics, researchers can build a detailed picture of its cellular pharmacology. The insights gained from these studies will be invaluable for the future development of this and other novel thiazole-based anticancer agents. Subsequent in vivo studies in relevant cancer models will be essential to validate the in vitro findings and assess the therapeutic potential of this promising compound.

References

-

Rana, A., et al. (2023). Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. Available at: [Link]

-

Ayati, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]

-

Mak, K. K., et al. (2019). Thiazole in the Targeted Anticancer Drug Discovery. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

-

Krasavin, M., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Serag, M. I., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]

-

Finiuk, N., et al. (2021). Effect of novel 2-amino-5-benzylthiazole derivative on cellular ultrastructure and activity of antioxidant system in murine lymphoma cells. Semantic Scholar. Available at: [Link]

-

Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PMC. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Wiley Online Library. Available at: [Link]

-

Kumar, R., et al. (2020). Benzothiazole derivatives as anticancer agents. PMC. Available at: [Link]

-

Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal. Available at: [Link]

-

Chem-Impex. (n.d.). (2-Benzyl-thiazol-4-yl)methylamine. Chem-Impex. Available at: [Link]

-

Ostapiuk, Y., et al. (2019). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. Available at: [Link]

-

Lee, Y. A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH. Available at: [Link]

-

Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. Available at: [Link]

-

Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Available at: [Link]

-

Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. Available at: [Link]

-

Zhang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. Available at: [Link]

-

Sun, W., et al. (2015). N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells. PubMed. Available at: [Link]

-

Chem-Impex. (n.d.). (2-Benzyl-thiazol-4-yl)méthylamine. Chem-Impex. Available at: [Link]

-

MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]

-

Ito, M., et al. (2022). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. ResearchGate. Available at: [Link]

-

Finiuk, N., et al. (2019). (PDF) Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. ResearchGate. Available at: [Link]

-

Fathy, M. M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. PubMed. Available at: [Link]

-

Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE

An In-Depth Technical Guide

Abstract

The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in diverse molecular interactions have made it a cornerstone in the design of targeted inhibitors. This guide focuses on the compound C-(2-benzyl-thiazol-4-yl)-methylamine, a molecule combining the thiazole core with a flexible benzyl group and a basic methylamine side chain. Based on extensive structural-activity relationship (SAR) analysis of analogous compounds, we have identified two high-probability target classes for this molecule: Protein Kinases within the PI3K/AKT/mTOR signaling cascade and the mitochondrial enzymes Monoamine Oxidase A and B (MAO-A/B). This document provides the scientific rationale for pursuing these targets and presents detailed, field-proven experimental workflows for their validation, from initial biochemical screening to robust cell-based target engagement and functional assays.

Rationale for Target Selection: A Chemoinformatic & Literature-Driven Hypothesis

The structure of this compound suggests a strong potential for interaction with specific enzyme classes. The thiazole ring is a versatile framework found in a multitude of bioactive compounds, prized for its ability to act as a hydrogen bond acceptor and its overall stability[1][2]. Thiazole derivatives have demonstrated remarkable success as inhibitors of protein kinases and other enzymes[3]. The benzyl group provides a significant hydrophobic component capable of interacting with non-polar pockets in an enzyme's active site, while the primary amine offers a key interaction point for hydrogen bonding or salt-bridge formation, common features in kinase and monoamine oxidase inhibitor binding modes.

Our investigation of public and proprietary databases reveals a strong correlation between the thiazole scaffold and two key therapeutic target families:

-

Protein Kinases: The dysregulation of protein kinases is a hallmark of many cancers, making them critical therapeutic targets[1]. Several thiazole-containing drugs, such as Dasatinib, are potent kinase inhibitors[3]. The PI3K/AKT/mTOR signaling pathway, in particular, is frequently mutated in cancer and is a target for novel benzothiazole derivatives[4][5].

-

Monoamine Oxidases (MAO): The thiazole nucleus is a recognized pharmacophore for MAO inhibitors[6]. Numerous studies have detailed the synthesis of thiazole derivatives as potent inhibitors of both MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters and implicated in depression and Parkinson's disease[7][8][9].

This guide will therefore detail the experimental pathways to validate this compound as a potential inhibitor of these two target classes.

Target Class I: Protein Kinases (PI3K/AKT/mTOR Pathway)

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a major driver of tumorigenesis. We hypothesize that this compound could function as an ATP-competitive inhibitor of one or more kinases in this cascade.

Proposed Signaling Pathway and Point of Inhibition

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the putative points of inhibition for our test compound.

Caption: Putative inhibition points within the PI3K/AKT/mTOR signaling cascade.

Experimental Validation Workflow

A tiered approach is essential, beginning with broad biochemical screens and progressing to specific, cell-based functional assays.

Caption: Tiered experimental workflow for kinase target validation.

Detailed Experimental Protocols

This protocol determines the direct inhibitory effect of the compound on purified kinase enzymes by measuring ADP production, a direct product of kinase activity[10].

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PI3K, AKT1, and mTOR kinases.

Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Serially dilute this compound in 100% DMSO, then further dilute in Kinase Buffer to create 2X final concentrations. A typical starting range is 100 µM to 1 nM.

-

Prepare a 2X Kinase/Substrate solution containing the purified target kinase (e.g., mTOR) and its specific substrate (e.g., recombinant 4E-BP1) in Kinase Buffer.

-

Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X test compound dilution to the wells of a 384-well plate. Include "no inhibitor" (buffer only) and "no enzyme" controls.

-

Add 5 µL of the 2X Kinase/Substrate solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2X ATP solution.

-

Incubate for 60 minutes at 37°C.

-

-

Signal Detection (ADP-Glo™ Assay):

-

Stop the kinase reaction and deplete remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition versus the log concentration of the test compound.

-

Fit the data using a sigmoidal dose-response (variable slope) nonlinear regression model to calculate the IC50 value.

-

This assay confirms that the compound can enter live cells and physically bind to its intended kinase target[11][12].

Objective: To quantify the apparent cellular affinity of the test compound for a target kinase in live HEK293 cells.

Methodology:

-

Cell Preparation:

-

Co-transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase and a carrier DNA. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

-

Assay Execution:

-

Prepare serial dilutions of the test compound in Opti-MEM® medium.

-

Add the NanoBRET® fluorescent tracer (a cell-permeable fluorescent ligand for the kinase) to the compound dilutions.

-

Remove the culture medium from the cells and add the compound/tracer mixtures.

-

Equilibrate the plate for 2 hours in a CO2 incubator at 37°C.

-

-

Signal Detection:

-

Add NanoBRET® Nano-Glo® Substrate to all wells.

-

Read the plate immediately, measuring both the donor (NanoLuc®) emission (~460 nm) and acceptor (Tracer) emission (~610 nm).

-

-

Data Analysis:

-

Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

-

As the test compound displaces the fluorescent tracer from the kinase-NanoLuc® fusion, the BRET signal decreases.

-

Plot the corrected BRET ratio against the log concentration of the test compound and fit to a dose-response curve to determine the cellular IC50.

-

This assay validates that target engagement translates into a functional downstream effect—namely, the inhibition of substrate phosphorylation.

Objective: To measure the inhibition of AKT phosphorylation at Ser473 (a downstream target of mTORC2 and an indicator of pathway activity) in a cancer cell line (e.g., MCF-7).

Methodology:

-

Cell Treatment:

-

Plate MCF-7 cells and allow them to adhere overnight.

-

Starve the cells in serum-free media for 4 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the PI3K/AKT/mTOR pathway by adding insulin or IGF-1 for 30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane[13].

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Re-probe the same membrane for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

A dose-dependent decrease in the ratio of p-AKT to total AKT indicates functional inhibition of the pathway by the test compound.

-

Target Class II: Monoamine Oxidase A & B (MAO-A/B)

MAOs are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine[14]. Their inhibition can restore neurotransmitter balance, providing therapeutic benefit in neurological and psychiatric disorders. The structure of this compound shares features with known MAO inhibitors[7][9].

Proposed Mechanism of Action

MAO enzymes contain a flavin adenine dinucleotide (FAD) cofactor in their active site. We hypothesize that our test compound acts as a competitive or non-competitive inhibitor, binding to the active site and preventing neurotransmitter metabolism.

Caption: Inhibition of neurotransmitter metabolism by blocking MAO in the mitochondrion.

Experimental Validation Workflow

The validation process involves confirming direct enzymatic inhibition and then assessing the functional consequence in a cellular system.

Detailed Experimental Protocols

This classic assay measures the ability of a test compound to displace a known radiolabeled ligand from the MAO active site, allowing for the determination of binding affinity (IC50)[14][15].

Objective: To determine the IC50 values of the test compound for human MAO-A and MAO-B.

Methodology:

-

Enzyme Preparation:

-

Use mitochondrial preparations from cells overexpressing human MAO-A or MAO-B, or from human platelets (rich in MAO-B) or placenta (rich in MAO-A).

-

Resuspend the final mitochondrial pellet in an appropriate assay buffer (e.g., 50 mM K3PO4, pH 7.4)[14].

-

-

Assay Setup (in triplicate):

-

Total Binding (TB): Assay buffer, radioligand, and mitochondrial preparation.

-

Non-Specific Binding (NSB): Assay buffer, radioligand, mitochondrial preparation, and a high concentration of a known non-labeled inhibitor (e.g., 10 µM Clorgyline for MAO-A, 10 µM L-Deprenyl for MAO-B).

-

Competitor Binding: Assay buffer, radioligand, mitochondrial preparation, and serial dilutions of this compound.

-

Radioligands: Use [³H]Clorgyline for MAO-A and [³H]Pargyline or [³H]L-Deprenyl for MAO-B at a final concentration near their dissociation constant (Kd)[14].

-

-

Incubation & Filtration:

-

Quantification & Analysis:

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percent specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.

-

Inhibition of MAO inside a cell increases the concentration of neurotransmitters. If these neurotransmitters are subsequently released, they can be taken up again by transporters on the cell surface. A more direct functional consequence is to measure the impact on neurotransmitter levels themselves. A neurotransmitter uptake assay is a robust method to assess the overall function of monoaminergic systems[17][18]. While not a direct measure of MAO activity, a potent MAO inhibitor is expected to significantly alter neurotransmitter homeostasis, which can be detected by changes in transporter kinetics.

Objective: To assess the functional impact of MAO inhibition by measuring the uptake of a fluorescent neurotransmitter analog in cells expressing the dopamine transporter (DAT).

Methodology:

-

Cell Culture:

-

Plate HEK293 cells stably expressing the human dopamine transporter (hDAT) in a 96- or 384-well black, clear-bottom plate. Allow cells to form a confluent monolayer overnight[17].

-

-

Compound Incubation:

-

Wash the cells with HBSS buffer.

-

Add serial dilutions of this compound (or a known inhibitor like cocaine as a positive control) to the cells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C to allow for MAO inhibition and subsequent modulation of intracellular dopamine levels.

-

-

Uptake Assay:

-

Use a commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices), which contains a fluorescent substrate that mimics biogenic amines[19].

-

Add the fluorescent dye solution to all wells. The dye is transported into the cell via hDAT.

-

Add a masking dye that quenches the fluorescence of any substrate remaining outside the cells.

-

-

Signal Detection & Analysis:

-

Measure the increase in intracellular fluorescence over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes) using a fluorescence plate reader[17][19].

-

Inhibitors of the monoaminergic system will alter the rate of dye uptake.

-

Plot the fluorescence signal (or rate of uptake) against the log concentration of the test compound. A significant alteration in the dose-response curve compared to controls would suggest a functional impact on the dopamine system, consistent with MAO inhibition.

-

Data Summary & Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Target Inhibition Profile for this compound

| Target | Assay Type | Result (IC50) |

|---|---|---|

| PI3Kα | Biochemical (ADP-Glo) | 1.2 µM |

| AKT1 | Biochemical (ADP-Glo) | 850 nM |

| mTOR | Biochemical (ADP-Glo) | 95 nM |

| mTOR | NanoBRET® Target Engagement | 210 nM |

| MAO-A | Radioligand Binding | 7.5 µM |

| MAO-B | Radioligand Binding | 450 nM |

Interpretation: The hypothetical data above would suggest that this compound is a potent, cell-permeable inhibitor of mTOR and a potent inhibitor of MAO-B. The weaker activity against PI3K, AKT1, and MAO-A suggests a desirable selectivity profile. The close correlation between the biochemical and cellular mTOR IC50 values indicates good cell permeability and validates mTOR as a primary intracellular target.

Conclusion & Next Steps

This guide outlines a comprehensive, logically structured strategy for validating the therapeutic targets of this compound. By focusing on the high-probability target classes of protein kinases and monoamine oxidases, research efforts can be streamlined. The provided protocols offer robust, industry-standard methods to progress from initial biochemical hits to functionally validated leads. Positive results from this workflow would provide a strong foundation for subsequent lead optimization, selectivity profiling across the broader kinome, and preclinical in vivo efficacy studies.

References

-

Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

-

Goksen, Z., et al. (2022). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Archiv der Pharmazie. [Link]

-

Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

-

Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

-

Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. R Discovery. [Link]

-

Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

-

Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

-

Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

-

Aday, B., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. [Link]

-

ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

-

Yurttaş, L., et al. (2021). Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor. PubMed. [Link]

-

Underhill, S. M., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Aday, B., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Khan, I., et al. (2021). Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies. Bioorganic Chemistry. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Holt, A. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Methods in Molecular Biology. [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Al-Ostath, A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]

-

Fucini, R. V., et al. (2012). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. [Link]

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

NIH. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. [Link]

-

Cai, Z., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel thiazolyl-hydrazone derivatives including piperazine ring: synthesis, in vitro evaluation, and molecular docking as selective MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

- 13. In vitro kinase assay [protocols.io]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. moleculardevices.com [moleculardevices.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

Structure-activity relationship (SAR) studies of 2-benzyl-thiazol-4-yl-methylamine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Benzyl-Thiazol-4-yl-Methylamine Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1] Among the diverse array of thiazole derivatives, the 2-benzyl-thiazol-4-yl-methylamine framework has emerged as a particularly versatile and promising starting point for drug discovery. Its unique structural features and reactivity allow for systematic modifications, making it an ideal candidate for Structure-Activity Relationship (SAR) studies.[2][3] This guide provides a comprehensive analysis of the SAR of these analogs, synthesizing data from various studies to offer researchers and drug development professionals a detailed understanding of how structural modifications influence biological activity. We will explore synthetic strategies, delve into the specific effects of substitutions on the benzyl and thiazole rings, and analyze the role of the methylamine linker, providing field-proven insights into the rational design of potent and selective therapeutic agents.

The 2-Benzyl-Thiazol-4-yl-Methylamine Core: A Privileged Scaffold

The 2-benzyl-thiazol-4-yl-methylamine molecule is characterized by three key regions amenable to chemical modification: the benzyl ring (Region A), the central thiazole core (Region B), and the methylamine linker at position 4 (Region C). The inherent properties of the thiazole ring—its planarity, hydrogen-bonding capacity, and electronic characteristics—contribute to favorable interactions with a wide range of biological targets.[4] This scaffold serves as a key intermediate and building block in the synthesis of novel compounds for various therapeutic areas, including oncology, neurology, and infectious diseases.[2][3][5]

The rationale for focusing on this scaffold is rooted in its proven success. Derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects. Understanding the SAR is therefore critical for optimizing lead compounds to enhance potency, improve selectivity, increase bioavailability, and reduce toxicity.

Caption: Key regions for SAR modification on the core scaffold.

Synthetic Strategies: Building the Analog Library

The synthesis of 2-benzyl-thiazol-4-yl-methylamine analogs typically follows established heterocyclic chemistry principles, with the Hantzsch thiazole synthesis being a foundational method. This involves the condensation of a thioamide with an α-haloketone. For our specific scaffold, a common route involves reacting benzylthioamide with a 3-halo-1,1-dimethoxyacetone derivative, followed by reductive amination to install the methylamine group.

Experimental Protocol: General Synthesis

-

Step 1: Thioamide Formation: Benzyl cyanide is treated with hydrogen sulfide in the presence of a base (e.g., pyridine) to yield benzylthioamide.

-

Step 2: Thiazole Ring Cyclization (Hantzsch Synthesis): The resulting benzylthioamide is reacted with a suitable α-halocarbonyl compound, such as 4-chloro-1,1-dimethoxybutan-2-one, in a solvent like ethanol under reflux to form the 2-benzyl-4-(dimethoxymethyl)thiazole intermediate.

-

Step 3: Deprotection and Aldehyde Formation: The dimethoxymethyl group is hydrolyzed under acidic conditions (e.g., using formic acid) to yield the 2-benzylthiazole-4-carbaldehyde.

-

Step 4: Reductive Amination: The aldehyde is then reacted with methylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to produce the final product, (2-benzyl-thiazol-4-yl)methylamine.

This versatile pathway allows for the introduction of diversity. Substituted benzylthioamides can be used in Step 2 to explore SAR in Region A, while different amines can be used in Step 4 to modify Region C.

Caption: Generalized synthetic workflow for analog synthesis.

Deep Dive into Structure-Activity Relationships

The biological activity of these analogs is exquisitely sensitive to their substitution patterns. Below, we dissect the SAR based on modifications to each key region of the scaffold.

Region A: The Benzyl Ring

The benzyl ring provides a large surface for hydrophobic interactions and electronic tuning of the molecule. SAR studies consistently show that substitutions on this ring can dramatically alter potency and selectivity.

-

Expertise & Causality: The introduction of electron-withdrawing groups (EWGs) like halogens (F, Cl) or trifluoromethyl (CF₃) often enhances activity.[6] This can be attributed to several factors:

-

Increased Lipophilicity: Halogens can improve membrane permeability, facilitating access to intracellular targets.

-

Altered Electronics: EWGs can modify the pKa of the thiazole nitrogen, potentially improving binding interactions.

-

Metabolic Blocking: Placing metabolically robust groups like fluorine at positions susceptible to oxidative metabolism can increase the compound's half-life.

-

-

Trustworthiness: Conversely, bulky electron-donating groups (EDGs) like methoxy or dimethylamino at the para position can be detrimental, possibly due to steric hindrance within the target's binding pocket. However, small EDGs like a methyl group can be tolerated or even beneficial.[6]

| Substitution on Benzyl Ring | Position | Observed Activity | Plausible Rationale |

| -H (Unsubstituted) | - | Baseline Activity | Reference compound for comparison. |

| -Cl, -F | para (4-position) | Increased Activity[6] | Enhanced hydrophobic interactions; favorable electronic profile. |

| -CF₃ | meta, para | Significantly Increased Activity[7] | Strong electron-withdrawing nature; metabolic stability. |

| -CH₃ | meta, para | Maintained or Slightly Increased Activity[6] | Fills small hydrophobic pockets without causing steric clash. |

| -OCH₃ | para | Decreased Activity | Potential steric hindrance; unfavorable electronic contribution. |

Region B: The Thiazole Core

The thiazole ring is integral to the pharmacophore, and its substitution is less frequently explored than the benzyl ring. However, modifications here can be critical.

-

Expertise & Causality: The electronic properties of the thiazole ring are crucial for its activity. Introduction of small electron-withdrawing substituents at the 5-position has been shown to yield more potent analogs in some series.[8] This suggests that the electron distribution within the thiazole ring directly impacts its ability to form key interactions (e.g., hydrogen bonds, π-π stacking) with the biological target.

-

Trustworthiness: Replacing the thiazole ring with other heterocyclic systems often leads to a complete loss of activity, confirming its essential role in the pharmacophore.[8]

| Substitution on Thiazole Ring | Position | Observed Activity | Plausible Rationale |

| -H (Unsubstituted) | 5-position | Baseline Activity | Reference compound. |

| -CH₃ | 5-position | Often Inactive or Reduced Activity[8] | Potential steric clash; alters electronic nature unfavorably. |

| -Br | 5-position | Increased Activity[8] | Favorable electron-withdrawing properties. |

| Fused Phenyl Ring | 4,5-positions | Inactive | Loss of the specific thiazole pharmacophore.[8] |

Region C: The Methylamine Linker

The primary amine in the methylamine linker is a critical interaction point, often forming salt bridges or hydrogen bonds with acidic residues (e.g., Asp, Glu) in the active site of target proteins. SAR analysis has revealed that the presence and basicity of this amine are essential for activity.[6]

-

Expertise & Causality:

-

N-Methylation: The methyl group itself is important. Replacing it with hydrogen (primary amine) or larger alkyl groups can alter the pKa and steric profile, often reducing activity.

-

Acylation: Converting the amine to an amide (acylation) typically abolishes activity by removing the basic nitrogen required for key ionic interactions.

-

Linker Length: Shortening or lengthening the methylene bridge between the thiazole ring and the amine can disrupt the optimal positioning of the amine within the binding site.

-

| Modification of Methylamine Linker | Observed Activity | Plausible Rationale |

| -CH₂NHCH₃ (Intact) | Optimal Activity | Essential for key hydrogen bonding and ionic interactions.[6] |

| -CH₂NH₂ (Primary Amine) | Reduced Activity | Altered basicity and steric profile. |

| -CH₂N(CH₃)₂ (Tertiary Amine) | Significantly Reduced or Inactive | Loss of hydrogen bond donor capability; increased steric bulk. |

| -CH₂NHC(O)R (Amide) | Inactive | Neutralization of the basic amine center. |

Biological Target Profile and Assay Methodologies

Analogs of the 2-benzyl-thiazol-4-yl-methylamine scaffold have been investigated for a variety of biological activities, with a notable application being the inhibition of Vascular Adhesion Protein-1 (VAP-1).[9] VAP-1 is an enzyme implicated in inflammatory processes, particularly in conditions like diabetic macular edema.

Protocol: VAP-1 Enzyme Inhibition Assay

This protocol describes a standard in vitro fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against human VAP-1.

-

Preparation of Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Enzyme Solution: Recombinant human VAP-1 (semicarbazide-sensitive amine oxidase/SSAO) diluted in assay buffer.

-

Substrate/Probe Solution: A solution containing methylamine (substrate), Amplex® Red reagent, and horseradish peroxidase (HRP) in assay buffer.

-

Test Compounds: Serially diluted in DMSO and then further diluted in assay buffer.

-

-

Assay Procedure:

-

Add 25 µL of the test compound solution (or DMSO control) to the wells of a 96-well black microplate.

-

Add 25 µL of the VAP-1 enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 50 µL of the substrate/probe solution to each well.

-

Immediately measure the fluorescence (excitation ~540 nm, emission ~590 nm) in kinetic mode for 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for the VAP-1 enzymatic assay.

Conclusion and Future Directions

The structure-activity relationship of 2-benzyl-thiazol-4-yl-methylamine analogs is a well-defined field that provides a clear roadmap for medicinal chemists. The key takeaways are:

-

Benzyl Ring: This region is highly tunable. The introduction of small, lipophilic, electron-withdrawing groups at the para position is a consistently successful strategy for enhancing potency.

-

Thiazole Core: The thiazole ring is an essential, largely immutable part of the pharmacophore.

-

Methylamine Linker: The basicity and hydrogen-bonding capability of the N-methylamine group are critical for biological activity and should be preserved.

Future research should focus on fine-tuning the substituents on the benzyl ring to optimize pharmacokinetic properties (ADME) in addition to potency. Exploring bioisosteric replacements for the benzyl group could also lead to novel intellectual property and potentially improved drug-like properties. As our understanding of the specific interactions between these ligands and their targets deepens through structural biology, more rational, structure-based design approaches will pave the way for the development of next-generation therapeutics derived from this versatile scaffold.

References

-

Inoue, T., Morita, M., Tojo, T., Nagashima, A., Moritomo, A., Imai, K., & Miyake, H. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-2494. [Link]

-

Ghotas, H., & Bîcu, E. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 123. [Link]

-

Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(15), 5851. [Link]

-

Aouad, M. R., Bardaweel, S. K., Al-Azzam, K. M., Al-Far, D. A., & Messali, M. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 1-13. [Link]

-

Singh, S., Singh, A. K., & Singh, R. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical and Biological Archives, 14(3), 1-10. [Link]

-

J&K Scientific. (2-Benzyl-thiazol-4-yl)methylamine. [Link]

-

Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Khair-ul-Bariyah, S., Sarfraz, M., Arshad, M., Waseem, A., Khan, H. U., Khan, S., ... & Ahmed, E. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 7, 101402. [Link]

-

Tran, T. D., Le, T. H., Thai, K. M., & Nguyen, T. T. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

-

Al-Halfi, M. N., & Al-Masoudi, W. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry. [Link]

-

ResearchGate. Structure-activity relationship of target compounds. [Link]

-

ResearchGate. Bioactive (thiazol-2-yl)amine derivatives. [Link]

-

Bdioui, A., et al. (2018). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]

-

Iovanna, V., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

-

Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

-

Mohammed, A. A., & Hussein, F. A. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters, 8, 720-740. [Link]

-

Kaoud, R., et al. (2023). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 28(14), 5530. [Link]

-

Lee, J., et al. (2013). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 21(1), 327-337. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazole Nucleus in Modern Drug Discovery: An In-Depth Technical Guide to C-(2-Benzyl-thiazol-4-yl)-methylamine as a High-Potential Fragment

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development programs. Central to the success of this approach is the judicious selection of fragments that populate the screening library. These fragments must not only possess favorable physicochemical properties but also harbor chemical motifs that are predisposed to engaging with biological targets in a meaningful and optimizable manner. The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one such "privileged" scaffold.[1] Its prevalence in numerous natural products and approved pharmaceuticals underscores its utility as a versatile building block in medicinal chemistry. This guide provides a comprehensive technical overview of a specific thiazole-containing fragment, C-(2-benzyl-thiazol-4-yl)-methylamine , as a valuable starting point for FBDD campaigns targeting a range of therapeutic areas, including oncology and neurodegenerative diseases.

Introduction: The Power of Fragments and the Privilege of the Thiazole Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective alternative to traditional high-throughput screening (HTS) for the identification of lead compounds.[2] FBDD employs libraries of low molecular weight compounds (typically < 300 Da) to probe the binding sites of biological targets.[3] The smaller size and reduced complexity of fragments allow for a more efficient sampling of chemical space and often result in higher hit rates compared to HTS.[4] These initial "hits," though typically exhibiting weak binding affinity (in the high micromolar to millimolar range), form high-quality interactions with the target, making them excellent starting points for optimization into potent and selective drug candidates.[4]

The thiazole scaffold is a recurring motif in a vast array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[5][6] Its utility in FBDD is underscored by its presence in numerous fragment screening campaigns that have yielded promising hits.[5][6] The thiazole ring can engage in a variety of non-covalent interactions, including hydrogen bonding, and its substituents can be readily modified to explore structure-activity relationships (SAR) and optimize binding affinity and pharmacokinetic properties.

This guide focuses on the specific fragment, This compound , which combines the privileged thiazole core with a benzyl group at the 2-position and a methylamine at the 4-position. This strategic combination of functionalities offers multiple vectors for chemical elaboration, making it an attractive starting point for fragment growing and linking strategies. The benzyl group can explore hydrophobic pockets within a binding site, while the primary amine provides a handle for forming key hydrogen bonds or for further chemical modification.

Synthesis and Characterization of the Core Fragment

A robust and scalable synthetic route is paramount for the successful application of any fragment in a drug discovery campaign. The synthesis of this compound can be achieved through a multi-step sequence starting from readily available commercial materials. A plausible and efficient route involves the initial formation of the thiazole ring, followed by functional group manipulations to install the desired methylamine moiety.

Proposed Synthetic Pathway

The synthesis commences with the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core. This is followed by a reduction and subsequent reductive amination to yield the target fragment.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Benzyl-4-ethoxycarbonylthiazole

This step would follow a modified Hantzsch thiazole synthesis, likely by first reacting phenylacetonitrile with a base such as sodium ethoxide, followed by reaction with thioacetamide to form a thioamide intermediate, which is then cyclized with ethyl bromopyruvate.

Step 2: Synthesis of 2-Benzyl-4-hydroxymethylthiazole

The ester from the previous step is reduced to the corresponding primary alcohol.

-

Protocol: To a stirred solution of 2-benzyl-4-ethoxycarbonylthiazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of lithium aluminum hydride (LiAlH4) in THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 2-benzyl-4-hydroxymethylthiazole.

Step 3: Synthesis of (2-Benzyl-4-thiazolyl)-methanal

The primary alcohol is oxidized to the aldehyde.

-

Protocol: To a solution of (2-benzyl-4-thiazolyl)-methanol in benzene, activated manganese dioxide (MnO2) is added. The mixture is stirred at room temperature for 20 hours.[7] The solid is then filtered off, and the filtrate is evaporated to dryness. The crude product is purified by column chromatography on silica gel to afford (2-benzyl-4-thiazolyl)-methanal.[7]

Step 4: Synthesis of this compound (Reductive Amination)

The final step involves the conversion of the aldehyde to the primary amine via reductive amination.

-

Protocol: A solution of (2-benzyl-4-thiazolyl)-methanal in methanol is treated with an excess of ammonia (or a suitable ammonium salt like ammonium acetate).[8] After stirring for a period to allow for imine formation, a reducing agent such as sodium cyanoborohydride (NaBH3CN) is added portion-wise.[9] The reaction is stirred at room temperature until completion. The solvent is removed in vacuo, and the residue is taken up in an appropriate organic solvent and washed with aqueous base. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography or crystallization to yield this compound.

Physicochemical Properties and Fragment-Likeness

| Property | Value (Calculated) | Rule of Three Guideline | Conformance |

| Molecular Weight (MW) | 204.3 g/mol | ≤ 300 Da | Yes |

| cLogP | 2.1 | ≤ 3 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 3 | Yes |

| Rotatable Bonds | 4 | ≤ 3 | No |